molecular formula C9H8F2O B1295022 2',5'-Difluoropropiophenone CAS No. 29112-90-1

2',5'-Difluoropropiophenone

Cat. No. B1295022
Key on ui cas rn: 29112-90-1
M. Wt: 170.16 g/mol
InChI Key: BXLHXHGCQFJTLA-UHFFFAOYSA-N
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Patent
US06172102B2

Procedure details

To a solution of 2′,5′-difluoropropiophenone (2.12 g) in diethyl ether (20 ml) under ice-cooling was added bromine dropwise, and the mixture was stirred at room temperature overnight. To this reaction mixture was added ice and the diethyl ether layer was separated, followed by washing with water and saturated aqueous solution of sodium hydrogen carbonate in that order and dried over anhydrous magnesium sulfate (MgSO4). The ether layer was concentrated under reduced pressure to provide the title compound.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9](=[O:12])[CH2:10][CH3:11].[Br:13]Br>C(OCC)C>[Br:13][CH:10]([CH3:11])[C:9]([C:3]1[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=1[F:1])=[O:12]

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(CC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this reaction mixture was added ice
CUSTOM
Type
CUSTOM
Details
the diethyl ether layer was separated
WASH
Type
WASH
Details
by washing with water and saturated aqueous solution of sodium hydrogen carbonate in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The ether layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(C(=O)C1=C(C=CC(=C1)F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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